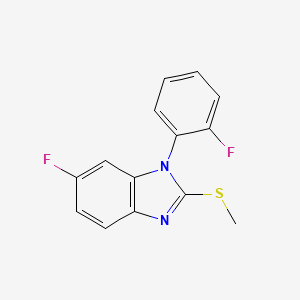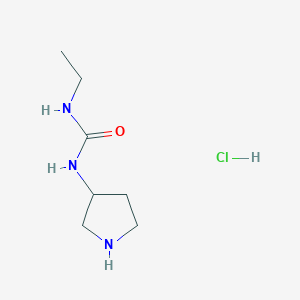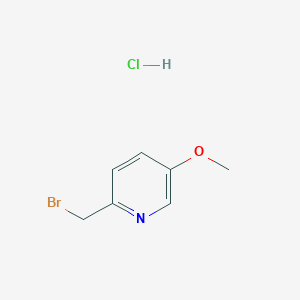
1H-Indole-5-carbonitrile, 1-(2-aminoethyl)-
Overview
Description
“1H-Indole-5-carbonitrile, 1-(2-aminoethyl)-” is a compound that has been used for the preparation of potential fructose bisphosphatase inhibitors . It is also a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors .
Synthesis Analysis
The synthesis of indole derivatives often involves cross-coupling reactions . For instance, the preparation of polysubstituted indole-2-carbonitriles involves a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles . The Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings have been used to afford a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .Molecular Structure Analysis
The molecular formula of “3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride” is C11H12ClN3 . The structure of indole derivatives can be found in various databases .Chemical Reactions Analysis
Indole derivatives are often used as reactants for various chemical reactions. For instance, they have been used for the parallel synthesis of dihydroisoquinolines via silver and L-proline co-catalyzed three-component coupling reactions . They have also been used for the chemoselective and regioselective preparation of benzoyl indoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Indole-5-carbonitrile, 1-(2-aminoethyl)-” can be found in various databases. For instance, the compound is a powder with a melting point of 106-108 °C (lit.) . Its molecular weight is 142.16 g/mol . The molecular formula of “3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride” is C11H12ClN3 .Scientific Research Applications
Synthesis and Chemical Properties
Indoles, including compounds structurally related to "1H-Indole-5-carbonitrile, 1-(2-aminoethyl)-," have been a focal point in organic chemistry due to their presence in natural products and synthetic versatility. A review by Taber and Tirunahari (2011) on indole synthesis presents a comprehensive classification of all indole synthesis methods, highlighting the strategic approaches and methodologies developed over the years for constructing the indole nucleus. This work underscores the significance of indole derivatives in advancing organic synthesis techniques (Taber & Tirunahari, 2011).
Biological and Medicinal Applications
Research into the biological functions and applications of indole derivatives has revealed their importance in various biochemical and pharmacological domains. For instance, indole-3-carbinol (I3C) and its derivatives, which share a common structural motif with "1H-Indole-5-carbonitrile, 1-(2-aminoethyl)-," are known for their protective effects against chronic liver diseases, demonstrating the therapeutic potential of indole compounds in hepatic protection and possibly other conditions related to oxidative stress and inflammation (Wang et al., 2016).
Environmental and Agricultural Applications
Indole derivatives also play a critical role in environmental and agricultural sciences. For example, the bacterial catabolism of indole-3-acetic acid, a molecule structurally similar to "1H-Indole-5-carbonitrile, 1-(2-aminoethyl)-," highlights the ecological significance of indole compounds. These processes involve gene clusters that enable bacteria to utilize indole compounds as sources of carbon, nitrogen, and energy, affecting plant growth and development and offering insights into microbial interactions with indole-related compounds in the environment (Laird, Flores, & Leveau, 2020).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
These compounds have been found to exhibit a broad spectrum of biological activities, indicating their involvement in numerous biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they have significant molecular and cellular effects .
Future Directions
The future directions of research on “1H-Indole-5-carbonitrile, 1-(2-aminoethyl)-” could involve exploring its potential applications in medicinal chemistry and pharmacological research . The development of new synthetic methods and the study of its biological activities could also be areas of future research .
properties
IUPAC Name |
1-(2-aminoethyl)indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-4-6-14-5-3-10-7-9(8-13)1-2-11(10)14/h1-3,5,7H,4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIDLHZLCDPEOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCN)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



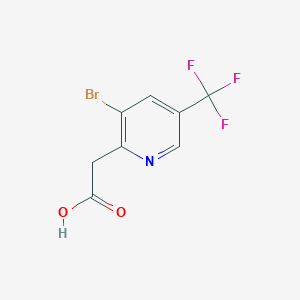
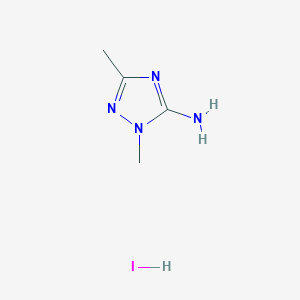


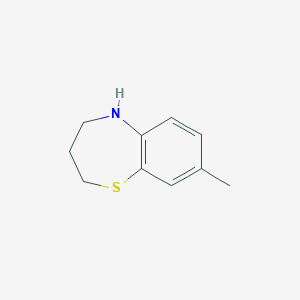
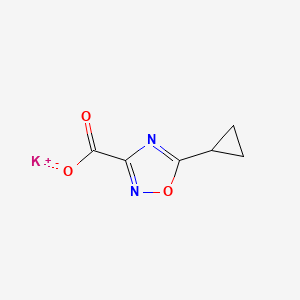

![3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1448519.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B1448523.png)
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B1448524.png)
